8-Azaspiro[5.6]dodecane
Overview
Description
8-Azaspiro[5.6]dodecane is a chemical compound with the molecular weight of 203.76 . It is a hydrochloride salt and is usually found in the form of a powder .
Molecular Structure Analysis
The InChI code for 8-Azaspiro[5.6]dodecane is1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H
. This indicates that the molecule is composed of 11 carbon atoms, 21 hydrogen atoms, and one nitrogen atom . Chemical Reactions Analysis
A paper describes the synthesis of spirocyclic compounds based on 8-azaspiro[5.6]dodec-10-ene . Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .Physical And Chemical Properties Analysis
8-Azaspiro[5.6]dodecane is a hydrochloride salt with a molecular weight of 203.76 . It is usually found in the form of a powder .Safety And Hazards
Future Directions
In a recent work, a set of spirocyclic derivatives based on 8-oxaspiro[5.6]dodecane were synthesized and profiled in vitro against the hNNMT target to evaluate their anti-cancer therapeutic potential . Based on their synthetic pathway, the replacement of an oxygen atom with a nitrogen atom to obtain an additional point for the attachment of a substituent is a promising direction for future research .
properties
IUPAC Name |
8-azaspiro[5.6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-11(7-3-1)8-4-5-9-12-10-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVOWGPIVKSZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[5.6]dodecane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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